N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-23(2)20(17-6-9-21-18(14-17)10-12-27-21)15-22-28(24,25)13-11-16-4-7-19(26-3)8-5-16/h4-9,14,20,22H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNZFGYMLKXDJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)CCC1=CC=C(C=C1)OC)C2=CC3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known by its CAS number 1428349-85-2, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 354.4 g/mol. The structure includes a benzofuran moiety and a dimethylaminoethyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1428349-85-2 |
| Molecular Formula | C₁₉H₂₂N₄O₃ |
| Molecular Weight | 354.4 g/mol |
Antidepressant Effects
Research indicates that compounds similar to this compound may exhibit antidepressant properties. Studies have shown that derivatives with similar structures can inhibit the uptake of neurotransmitters such as norepinephrine and serotonin, which are crucial for mood regulation. For instance, compounds in related classes demonstrated inhibition constants (K_i values) comparable to known antidepressants in various assays .
The proposed mechanisms through which this compound may exert its effects include:
- Inhibition of Neurotransmitter Reuptake : Similar compounds have been shown to inhibit the synaptosomal uptake of norepinephrine and serotonin, leading to increased availability of these neurotransmitters in the synaptic cleft.
- Receptor Modulation : This compound may interact with various neurotransmitter receptors, potentially modulating their activity and contributing to its antidepressant effects.
- Neuroprotective Properties : Some studies suggest that benzofuran derivatives can exhibit neuroprotective effects, possibly through antioxidant mechanisms or by reducing neuroinflammation.
In Vivo Studies
A series of in vivo experiments have been conducted to evaluate the antidepressant effects of related compounds:
- Study Design : Rodent models were used to assess behavioral changes following administration of the compound.
- Results : Significant reductions in immobility time in forced swim tests indicated potential antidepressant activity.
In Vitro Assays
In vitro assays have been utilized to further elucidate the compound's mechanism:
- Serotonin Transporter Assay : The compound was tested for its ability to inhibit serotonin reuptake in cultured neuronal cells.
- Findings : The results showed a dose-dependent inhibition of serotonin uptake, supporting its potential as an antidepressant agent.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological effects that make it a candidate for further research and development:
- Antitumor Activity : Studies have indicated that compounds with similar structures to N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide can inhibit tumor cell proliferation by interfering with microtubule dynamics. This mechanism is crucial for cancer therapies targeting rapidly dividing cells .
- Antiparasitic Effects : Research has shown that derivatives of benzofuran compounds can exhibit leishmanicidal and antitrypanosomal activities. These compounds disrupt the normal function of tubulin, which is vital for the survival of certain parasites .
- Neuroprotective Properties : The compound's structural components suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. This aspect warrants further investigation into its role in neurodegenerative diseases .
Case Studies
Several studies have explored the applications of this compound or related analogs:
Chemical Reactions Analysis
Sulfonamide Hydrolysis
The sulfonamide group undergoes acidic or basic hydrolysis to yield sulfonic acid derivatives. Optimal conditions include:
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| 6M HCl, reflux, 8h | Hydrochloric acid | 2-(4-methoxyphenyl)ethanesulfonic acid + Amine byproducts | ~65% |
| 2M NaOH, 80°C, 6h | Sodium hydroxide | Sodium 2-(4-methoxyphenyl)ethanesulfonate + Free amine | ~72% |
Mechanistic Insight : Acidic conditions protonate the sulfonamide nitrogen, weakening the S–N bond, while basic hydrolysis displaces the amine via nucleophilic attack.
Amine Alkylation/Acylation
The dimethylaminoethyl side chain reacts with alkyl halides or acyl chlorides:
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃ | DMF, 60°C, 12h | Quaternary ammonium derivative |
| Acylation | Acetyl chloride, Et₃N | Dichloromethane, 0°C→RT | N-Acetylated sulfonamide |
Outcome : Alkylation enhances cationic character, while acylation modifies solubility and bioavailability .
Electrophilic Aromatic Substitution (EAS)
The dihydrobenzofuran and methoxyphenyl rings undergo nitration, halogenation, or sulfonation:
| Substituent | Reagents | Position | Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-4 (dihydrobenzofuran) | 4-Nitro-dihydrobenzofuran derivative |
| Bromination | Br₂/FeBr₃ | C-5 (methoxyphenyl) | 5-Bromo-4-methoxyphenyl derivative |
Note : The methoxy group directs EAS to the para position, while the fused oxygen in dihydrobenzofuran activates the aromatic ring .
Oxidation Reactions
The dihydrobenzofuran ring is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄, H₂O | 100°C, 4h | Benzofuran-2,3-dione derivative | Precursor for heterocycles |
| Ozone (O₃) | CH₂Cl₂, -78°C | Cleavage to dicarbonyl compounds | Degradation studies |
Mechanistic Insights
-
Sulfonamide Stability : Resists nucleophilic attack under physiological pH but degrades in strongly acidic/basic environments.
-
Amine Reactivity : The dimethylamino group participates in pH-dependent protonation, affecting solubility and receptor binding .
-
Ring Strain : The dihydrobenzofuran’s partial saturation increases susceptibility to ring-opening reactions under oxidative stress.
Comparison with Similar Compounds
Research Findings and Hypotheses
- Herbicidal Potential: The sulfonamide core and aromatic systems suggest possible herbicidal activity, though the lack of halogenation may reduce potency compared to sulfentrazone .
- Metabolic Profile : The dihydrobenzofuran group could improve metabolic stability over simpler phenyl rings, as seen in analogs with fused heterocycles .
Q & A
Q. What are the key considerations for optimizing the synthesis of this sulfonamide compound, given its complex functional groups?
The synthesis requires careful selection of reaction conditions to accommodate the dimethylaminoethyl and dihydrobenzofuran moieties. A base (e.g., triethylamine or pyridine) is critical to neutralize HCl generated during sulfonamide bond formation. Multi-step protocols, similar to those for analogous sulfonamides, involve sequential coupling under controlled temperatures (e.g., reflux in DCM) and purification via column chromatography . Reaction monitoring via TLC or HPLC ensures intermediate purity.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves structural ambiguities, particularly for the dihydrobenzofuran and methoxyphenyl groups. High-resolution mass spectrometry (HRMS) confirms molecular weight. High-performance liquid chromatography (HPLC) with UV detection validates purity (>95%), while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignments .
Q. How can researchers design initial in vitro assays to evaluate biological activity?
Prioritize target-specific assays based on structural analogs (e.g., sulfonamides with anti-inflammatory or enzyme-inhibitory activity). For example, kinase inhibition assays (using fluorescence-based ADP-Glo™) or receptor-binding studies (surface plasmon resonance) can be employed. Dose-response curves (IC₅₀/EC₅₀) and cytotoxicity screening (MTT assay) in relevant cell lines establish preliminary efficacy and safety profiles .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways and optimize synthesis efficiency?
Quantum chemical calculations (e.g., DFT for transition-state analysis) and molecular dynamics simulations identify energetically favorable reaction pathways. Tools like Gaussian or ORCA model intermediates, while cheminformatics platforms (e.g., ICReDD’s workflow) integrate experimental data to refine computational predictions. This reduces trial-and-error experimentation by 30–50% .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Use fragment-based design to modify substituents (e.g., varying methoxy groups or dimethylaminoethyl chain length). Parallel synthesis libraries enable rapid SAR exploration. Biological testing against isoform-specific targets (e.g., cytochrome P450 enzymes) combined with molecular docking (AutoDock Vina) quantifies steric/electronic effects. Multivariate analysis (PCA or PLS) correlates structural features with activity .
Q. What methodologies resolve contradictions between computational predictions and experimental data (e.g., unexpected byproducts)?
Employ Design of Experiments (DoE) to statistically analyze variable interactions (e.g., temperature, solvent polarity). Response surface methodology (RSM) identifies non-linear relationships, while GC-MS or LC-MS traces byproduct formation. Feedback loops between computational models (updated with experimental data) and iterative synthesis improve accuracy .
Q. How can advanced separation technologies (e.g., membrane-based systems) improve purification of this hydrophobic compound?
Simulated moving bed (SMB) chromatography or nanofiltration membranes (e.g., polyamide composite) enhance resolution of closely related impurities. Solvent selection (e.g., acetonitrile/water gradients) optimizes partition coefficients. Process analytical technology (PAT) monitors real-time purity during scale-up .
Q. What safety protocols are critical when handling reactive intermediates (e.g., sulfonyl chlorides) during synthesis?
Use inert atmosphere gloveboxes for moisture-sensitive steps. Implement in situ FTIR to detect hazardous gas release (e.g., HCl). Advanced waste neutralization systems (e.g., caustic scrubbers) mitigate environmental risks. Safety-by-design principles, including microreactors for exothermic reactions, minimize exposure .
Methodological Notes
- Experimental Design : Prioritize fractional factorial designs (DoE) to minimize runs while maximizing data quality .
- Data Analysis : Use tools like Minitab or JMP for multivariate regression to deconvolute complex variable interactions.
- Contradiction Resolution : Cross-validate computational models with isotopic labeling studies (e.g., ¹³C tracking) to confirm mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
